Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
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Overview
Description
Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. Its unique structure, which includes a boron atom within a dioxaborolane ring, makes it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the reaction of 4-chlorobutanoic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product. Additionally, large-scale production may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester and activate it for coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, which provide a suitable medium for the reactions.
Major Products Formed
Substituted Butanoates: Resulting from substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Carboxylic Acids: Produced by hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents, especially those targeting specific biological pathways.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism by which Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects involves the activation of the boronic ester group. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to the presence of both a boronic ester and a chlorine atom within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in synthetic chemistry.
Properties
Molecular Formula |
C11H20BClO4 |
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Molecular Weight |
262.54 g/mol |
IUPAC Name |
methyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C11H20BClO4/c1-10(2)11(3,4)17-12(16-10)8(13)6-7-9(14)15-5/h8H,6-7H2,1-5H3 |
InChI Key |
YOCIPVSTYZCYNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCC(=O)OC)Cl |
Origin of Product |
United States |
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